molecular formula C5H5BrN2O B1384604 6-Bromo-2-methylpyrimidin-4-ol CAS No. 1603339-26-9

6-Bromo-2-methylpyrimidin-4-ol

Cat. No.: B1384604
CAS No.: 1603339-26-9
M. Wt: 189.01 g/mol
InChI Key: JKUQDXVNKAXRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylpyrimidin-4-ol is an organic compound with the molecular formula C5H5BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Mechanism of Action

Mode of Action

It has been reported that the compound can induce high levels of serum interferon in mice , suggesting that it may interact with the immune system and potentially influence the body’s response to viral infections.

Result of Action

Its reported ability to induce interferon suggests that it may have antiviral effects, potentially helping to protect cells from viral infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyrimidin-4-ol typically involves the bromination of 2-methylpyrimidin-4-ol. One common method includes:

    Bromination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation or reduction reactions, altering the compound’s oxidation state.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 6-amino-2-methylpyrimidin-4-ol or 6-thio-2-methylpyrimidin-4-ol.

    Oxidation: Conversion to 6-bromo-2-methylpyrimidin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

6-Bromo-2-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidin-4-ol: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Chloro-2-methylpyrimidin-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Bromo-4-hydroxypyrimidine: Similar but lacks the methyl group at the 2nd position.

Uniqueness

6-Bromo-2-methylpyrimidin-4-ol is unique due to the combination of the bromine atom, methyl group, and hydroxyl group, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted modifications and interactions in various chemical and biological contexts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQDXVNKAXRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylpyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-methylpyrimidin-4-ol
Reactant of Route 4
6-Bromo-2-methylpyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-methylpyrimidin-4-ol
Reactant of Route 6
6-Bromo-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.